3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide
Description
3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a piperazine moiety. Its chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C15H16ClN3OS2 |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-chloro-N-(4-methylpiperazine-1-carbothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H16ClN3OS2/c1-18-6-8-19(9-7-18)15(21)17-14(20)13-12(16)10-4-2-3-5-11(10)22-13/h2-5H,6-9H2,1H3,(H,17,20,21) |
InChI Key |
SPCLYQMLOCZTQV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-(4-methylpiperazin-1-yl)aniline
- 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- 3-chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine
Uniqueness
What sets 3-chloro-N-[(4-methyl-1-piperazinyl)carbothioyl]-1-benzothiophene-2-carboxamide apart from similar compounds is its specific combination of functional groups and its unique benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
